molecular formula C13H28Cl2N2 B1394021 [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-66-8

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No. B1394021
CAS RN: 1286275-66-8
M. Wt: 283.3 g/mol
InChI Key: JMOOGPLYUIFVQI-UHFFFAOYSA-N
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Description

“[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It is commonly used in the field of chemistry.


Molecular Structure Analysis

The molecular structure of “[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride” consists of a piperidine ring attached to a cyclohexylmethyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride” include its molecular weight, which is 283.3 g/mol. Other properties such as melting point, boiling point, and density can be determined experimentally .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various drugs. The compound can be used to synthesize substituted piperidines, which are present in more than twenty classes of pharmaceuticals . These derivatives are significant for designing drugs with potential therapeutic applications.

Development of Anticancer Agents

Research indicates that piperidine derivatives exhibit anticancer properties. “[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride” could be utilized to develop novel anticancer agents, leveraging its structure to target specific cancer pathways .

Creation of Antimicrobial and Antifungal Medications

The antimicrobial and antifungal applications of piperidine derivatives are well-documented. This compound could be instrumental in creating new medications to combat resistant strains of bacteria and fungi, addressing a growing concern in public health .

Analgesic and Anti-inflammatory Drug Design

Piperidine derivatives are known for their analgesic and anti-inflammatory effects. As such, this compound could be used in the design and synthesis of new pain relief medications, potentially with fewer side effects and improved efficacy .

Neuroprotective and Anti-Alzheimer’s Research

The structure of piperidine derivatives makes them suitable for neuroprotective agents and treatments for neurodegenerative diseases like Alzheimer’s. Research into this compound could lead to breakthroughs in managing and treating such conditions .

Antipsychotic and Antidepressant Therapeutics

Given the pharmacological profile of piperidine derivatives, there is potential for “[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride” to be used in the development of antipsychotic and antidepressant drugs. Its unique structure could be key in creating more effective treatments with reduced side effects .

properties

IUPAC Name

[1-(cyclohexylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h12-13H,1-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOOGPLYUIFVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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